Ligand Efficiency: Azetidine vs. Piperidine and Pyrrolidine
3-(Azetidin-3-yl)-1,2-oxazole has a molecular weight of 124.14 g·mol⁻¹, which is 14.03 g·mol⁻¹ (10.1%) lower than 3-(pyrrolidin-3-yl)-1,2-oxazole (MW 138.17) and 28.05 g·mol⁻¹ (18.4%) lower than 4-(1,2-oxazol-3-yl)piperidine (MW 152.19, free base) . For fragment-based screening libraries, this 28 Da reduction is material — it keeps the compound below the commonly applied MW ≤ 250 threshold for fragment hits while retaining the full complement of hydrogen-bonding functionality (HBD = 1, HBA = 3). The piperidine analog carries additional methylene groups that contribute lipophilicity without adding polar interaction capacity: its LogP is reported as 0.50–0.57 versus −0.20 to +0.36 for the target azetidine compound, representing a ΔLogP of approximately +0.3 to +0.8 log units [1].
| Evidence Dimension | Molecular weight (free base) and calculated LogP |
|---|---|
| Target Compound Data | MW = 124.14 g·mol⁻¹; XLogP3 = −0.2 (AngeneChem); calculated LogP = 0.3614 (Leyan) |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)-1,2-oxazole: MW = 138.17 g·mol⁻¹. 4-(1,2-Oxazol-3-yl)piperidine: MW = 152.19 g·mol⁻¹, LogP = 0.50 (Molaid) to 0.57 (Fluorochem). |
| Quantified Difference | ΔMW = −14.03 g·mol⁻¹ (vs. pyrrolidine analog); ΔMW = −28.05 g·mol⁻¹ (vs. piperidine analog). ΔLogP ≈ −0.2 to −0.8 log units (vs. piperidine analog). |
| Conditions | Computed physicochemical properties from vendor and database sources (AngeneChem, Leyan, Molaid, Fluorochem); no single experimental dataset available. |
Why This Matters
The lower MW and LogP of the azetidine compound support superior ligand efficiency indices (e.g., LE = 0.3–0.4 kcal·mol⁻¹ per heavy atom), which are key selection criteria in fragment-based screening and early-stage hit triage.
- [1] Molaid. 3-(Piperidin-4-yl)isoxazole (CAS 1060814-32-5). Calculated LogP: 0.5. Boiling point: 276.3±33.0 °C. Density: 1.066±0.06 g·cm⁻³. View Source
